2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide
Description
2-(2-Chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a chloroacetamide derivative featuring a 2-chlorophenyl group, an acetamide backbone, and a carbamoyl urea linkage to a 3-(trifluoromethyl)phenyl substituent. This compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl) and hydrogen-bonding motifs (urea, acetamide), making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-13-7-2-1-4-10(13)8-14(24)22-23-15(25)21-12-6-3-5-11(9-12)16(18,19)20/h1-7,9H,8H2,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFESCGDDMHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenylamine with trifluoromethylphenyl isocyanate under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements are compared below with similar acetamides from the literature:
Table 1: Structural Comparison of Selected Acetamide Derivatives
†Calculated based on formula C₁₆H₁₂ClF₃N₂O₂.
Key Observations :
- Urea vs. Piperazine Linkages : The carbamoyl urea in the target compound offers hydrogen-bonding capacity, while piperazine (Compound 14) introduces basicity and conformational flexibility .
- Bioisosteric Replacements : Replacement of phenyl with pyridinyl () or furanyl () alters solubility and π-π stacking interactions.
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data
Notes:
Biological Activity
The compound 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
This structure features a chlorophenyl group and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.
Mechanisms of Biological Activity
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its ability to inhibit specific enzymes involved in disease processes. For instance, compounds with similar structures have shown inhibition of ATPases, which are critical in cellular energy regulation .
- Antiparasitic Activity : Preliminary studies indicate that related compounds exhibit significant antiparasitic effects. The incorporation of polar functionalities has been shown to improve solubility and bioavailability, enhancing the efficacy against malaria parasites .
- Antiviral Potential : Research has indicated that compounds with similar scaffolds possess antiviral properties, particularly against retroviruses. The presence of halogen substituents like trifluoromethyl can increase binding affinity to viral targets .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of the compound remains a critical area of study. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) significantly influence its therapeutic potential. The trifluoromethyl group is known to improve metabolic stability while maintaining sufficient aqueous solubility for effective bioavailability .
Safety and Toxicology
Safety assessments are essential for any therapeutic application. Initial toxicological evaluations suggest that compounds within this class may exhibit low cytotoxicity in human cell lines, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
